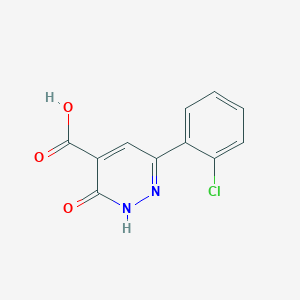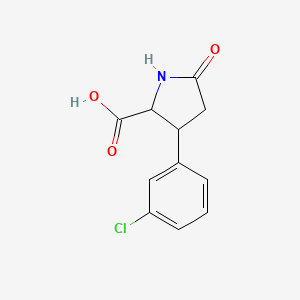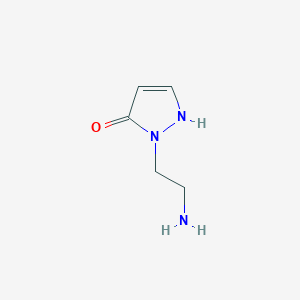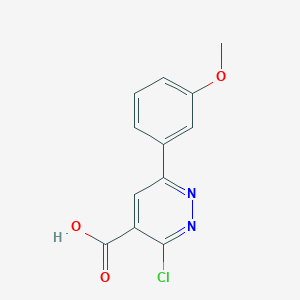
3-クロロ-6-(3-メトキシフェニル)ピリダジン-4-カルボン酸
説明
3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H9ClN2O3 and its molecular weight is 264.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
この化合物は、有機合成において汎用性の高い中間体として役立ちます。その構造により、さまざまな置換が可能になり、幅広い複雑な分子の構築のための貴重なビルディングブロックとなっています。特に、潜在的な薬理活性を有する化合物を合成する際に有用です .
薬理学
生物活性分子との構造的類似性により、この化合物は新規薬物の開発に使用されています。抗うつ剤、降圧剤、抗がん剤の特性を持つ医薬品の開発における可能性が探求されています .
農薬化学
農薬化学の分野では、この化合物の誘導体が、新規除草剤や殺虫剤の開発に使用されています。害虫や雑草の防除における有効性から、より安全で効果的な農薬の開発候補となっています .
材料科学
この化合物の独自の化学的特性は、材料科学における応用、特に耐久性と耐性を向上させることができる新規ポリマーやコーティングの開発において研究されています .
分析化学
分析試薬として、この化合物は化学的アッセイや試験に使用できます。さまざまな分析物との反応性を活用して、混合物中の他の物質を検出または定量することができます .
生物有機化学
生物有機化学では、この化合物は生物学的巨大分子との相互作用について研究されています。タンパク質や核酸の構造と機能を調査するために使用できます .
医薬品化学
これは、医薬品化学における「特権構造」であり、薬物探索プログラムの核となる足場として頻繁に使用されます。ピリダジン環は、市販されている一部の薬物に重要な特徴であり、この分野におけるその重要性を強調しています .
化学教育
最後に、この化合物は、有機化学と薬物設計の高度な概念を教えるために、教育環境で使用されています。その複雑さと汎用性は、複素環化学を学習する学生にとって優れたケーススタディとなっています .
作用機序
Target of Action
Similar compounds have been found to interact with gaba receptors , suggesting that this compound may also interact with these or similar receptors.
Mode of Action
It is known that similar compounds can inhibit pde activity , suggesting that this compound may also act through a similar mechanism.
Biochemical Pathways
Based on the potential targets and mode of action, it can be inferred that this compound may affect pathways related to neurotransmission .
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound may have effects on neurotransmission .
生化学分析
Biochemical Properties
3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states . Additionally, 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid can bind to specific protein receptors, influencing signal transduction pathways .
Cellular Effects
The effects of 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation by downregulating the expression of oncogenes and upregulating tumor suppressor genes . Furthermore, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, leading to changes in gene expression . Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound can also induce post-translational modifications of proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical properties and efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative phosphorylation and glycolysis . This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production . Additionally, it can modulate the activity of enzymes involved in detoxification processes, such as cytochrome P450 .
Transport and Distribution
The transport and distribution of 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation.
特性
IUPAC Name |
3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-8-4-2-3-7(5-8)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJIWRWENVJUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



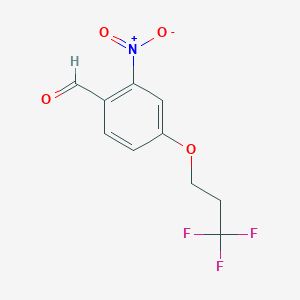
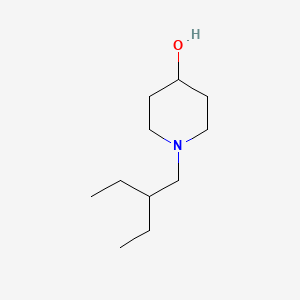
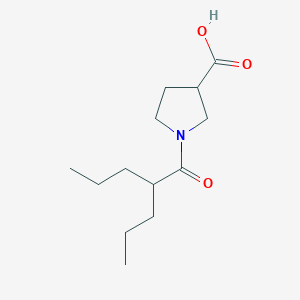

![(1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1472224.png)

![N-[2-(3-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1472229.png)

